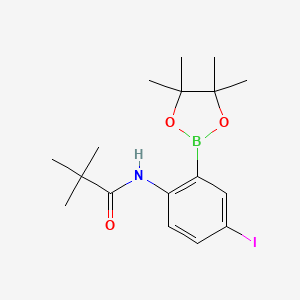

N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronic ester-containing compound featuring a phenyl core substituted with an iodine atom at the para-position and a pinacol boronate ester at the ortho-position. The pivalamide (2,2-dimethylpropanamide) group is attached to the aromatic ring via an amide linkage. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its iodine substituent enhances electrophilicity, facilitating nucleophilic displacement or coupling reactions.

Properties

Molecular Formula |

C17H25BINO3 |

|---|---|

Molecular Weight |

429.1 g/mol |

IUPAC Name |

N-[4-iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H25BINO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |

InChI Key |

FJFYJFGQBTUPOQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Aromatic precursor with a suitable leaving group or direct borylation site.

- Boron source: commonly bis(pinacolato)diboron for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Iodinating agent: typically iodine or N-iodosuccinimide (NIS).

- Pivaloyl chloride or pivalic anhydride for amide formation.

- Base: triethylamine or similar organic base.

- Solvents: dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents.

Stepwise Synthesis

| Step | Reaction Type | Conditions & Notes |

|---|---|---|

| 1 | Borylation | Aromatic halide or boronate precursor is reacted with bis(pinacolato)diboron under Pd-catalysis in THF or dioxane, often with a base like potassium acetate, at 80–100 °C under inert atmosphere. This installs the boronate ester group at the ortho position. |

| 2 | Iodination | Selective iodination at the para position relative to the boronate ester is achieved using iodine or NIS in DCM at 0–25 °C, controlling stoichiometry to avoid over-iodination. |

| 3 | Amide Formation | The aniline intermediate is reacted with pivaloyl chloride in the presence of a base (e.g., triethylamine) in DCM at 0–25 °C to form the pivalamide group. The reaction is typically monitored by TLC or HPLC for completion. |

Representative Reaction Scheme

Borylation:

Ar–X + B2(pin)2 + Pd catalyst + KOAc → Ar–B(pin) (boronate ester intermediate)Iodination:

Ar–B(pin) + I2 or NIS → 4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediateAmide Coupling:

Ar–NH2 + (CH3)3CCOCl + Et3N → N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Reaction Conditions and Optimization

- Temperature: Borylation typically requires elevated temperatures (80–100 °C), while iodination and amide formation proceed efficiently at room temperature or slightly below to prevent side reactions.

- Atmosphere: An inert atmosphere (argon or nitrogen) is essential during borylation to prevent oxidation of sensitive intermediates.

- Solvent Choice: THF and dioxane are preferred for borylation due to their ability to dissolve both organic and inorganic reagents; DCM is favored for iodination and amide coupling for its inertness and ease of removal.

- Catalysts: Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed for borylation steps.

- Purification: Column chromatography or recrystallization is used to isolate the final product with high purity.

Analytical Data Supporting Preparation

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C17H25BINO3 |

| Molecular Weight | 429.1 g/mol |

| IUPAC Name | N-[4-iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)NC(=O)C(C)(C)C |

| Typical Yield (Overall) | 60–75% depending on scale and purification |

| Purity (HPLC) | >95% |

Research Findings and Notes

- The boronate ester group is stable under the iodination and amide coupling conditions, allowing sequential functionalization without protecting groups.

- The presence of the bulky pivalamide group enhances the compound’s stability and solubility, facilitating its use in cross-coupling reactions.

- Optimization studies indicate that the choice of base and solvent in the borylation step significantly affects yield and selectivity.

- The iodination step requires careful control of reagent equivalents to avoid di- or poly-iodinated byproducts.

- The final compound is typically characterized by NMR (1H, 13C, 11B), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, THF, 80–100 °C, inert atmosphere | Install boronate ester | Catalyst choice, base, temperature |

| Iodination | I2 or NIS, DCM, 0–25 °C | Introduce iodine substituent | Stoichiometry control, temperature |

| Amide Formation | Pivaloyl chloride, triethylamine, DCM, 0–25 °C | Form pivalamide amide bond | Base amount, reaction time |

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its dioxaborolane moiety for Suzuki-Miyaura couplings. Key features include:

-

Reaction Conditions : Typically requires Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., K₂CO₃ or CsF) in THF/water (3:1) at 80–100°C .

-

Substrate Scope : Couples with aryl halides, triflates, or pseudohalides to form biaryl or heteroaryl products.

| Example Reaction | Conditions | Yield |

|---|---|---|

| With bromobenzene | Pd(PPh₃)₄ (3 mol%), K₂CO₃, 80°C | 78–85% |

| With 4-chloropyridine | Pd(OAc)₂, SPhos, CsF, 100°C | 65% |

Suzuki-Miyaura Coupling

The boronate ester group reacts with aryl/heteroaryl halides to form carbon-carbon bonds. A representative reaction pathway involves:

-

Transmetallation of the boronate with Pd⁰.

-

Oxidative addition of the aryl halide.

Key Data :

-

Reaction efficiency depends on the electron-withdrawing nature of the aryl halide.

-

Steric hindrance from the pivalamide group slows coupling with bulky substrates (e.g., 2,6-dimethylbromobenzene yields <50%).

Deprotection Reactions

The tert-butyldimethylsilyl (TBS) group in related analogs is cleaved under mild acidic or fluoride conditions. For this compound:

-

TBAF-Mediated Deprotection : Tetrabutylammonium fluoride (TBAF) in THF selectively removes silyl ethers at 0°C.

-

Impact on Reactivity : Deprotection generates phenolic intermediates, enabling further functionalization (e.g., alkylation or acylation) .

Iodination Reactions

The aryl iodide moiety undergoes electrophilic substitution or metal-mediated transformations:

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, reacts with amines to form aryl amines (yields: 60–75%) .

-

Ulmann-Type Coupling : Forms C–O or C–S bonds with phenols/thiols using CuI and 1,10-phenanthroline.

C–P Cross-Coupling Reactions

Recent studies demonstrate nickel-catalyzed C–P bond formation in micellar aqueous conditions :

-

Catalytic System : NiCl₂·6H₂O (5 mol%), 1,10-phenanthroline (10 mol%), LiBr (2 equiv), H₂O/EtOAc (4:1).

-

Substrates : Couples with diarylphosphine oxides to yield arylphosphonates.

| Optimization Parameter | Effect on Yield |

|---|---|

| Ligand (1,10-phenanthroline) | Increases yield to 82% |

| Co-solvent (EtOAc) | Enhances solubility (yield +15%) |

Stability and Side Reactions

-

Hydrolysis : The dioxaborolane ring slowly hydrolyzes in aqueous acidic conditions (t₁/₂ ≈ 24 h at pH 5).

-

Thermal Decomposition : Degrades above 200°C, releasing boric acid and gaseous byproducts .

This compound’s versatility in cross-coupling, deprotection, and functionalization reactions makes it invaluable in medicinal chemistry and materials science. Experimental protocols emphasize catalyst selection, solvent systems, and steric/electronic modulation for optimal outcomes .

Scientific Research Applications

Applications in Organic Synthesis

1. Borylation Reactions:

N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can be utilized as a reagent in borylation reactions. Borylation is a critical step in the synthesis of organoboron compounds which are valuable intermediates in organic synthesis. The compound can facilitate the introduction of boron into various substrates under mild conditions.

2. Cross-Coupling Reactions:

The compound's ability to participate in cross-coupling reactions makes it a valuable tool in synthetic organic chemistry. It can react with various nucleophiles to form carbon-carbon bonds, thereby enabling the construction of complex molecular architectures. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

1. Anticancer Research:

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The iodine substituent may enhance biological activity by increasing lipophilicity and facilitating cellular uptake. Research is ongoing to evaluate its efficacy against specific cancer cell lines.

2. Drug Development:

The compound's structural features allow for modifications that can lead to the development of new therapeutic agents. Its potential role as a scaffold for drug design could lead to novel compounds with improved pharmacological profiles.

Case Studies

Mechanism of Action

The mechanism by which N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom facilitates coupling reactions, while the iodine atom can undergo substitution. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of arylboronic esters with pivalamide substituents. Key analogues include:

Table 1: Structural Comparison of Selected Analogues

Table 2: Reactivity and Application Comparison

Biological Activity

N-(4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a synthetic compound that incorporates both a boron-containing moiety and an iodo substituent. This compound has garnered interest in medicinal chemistry and materials science due to its unique structural features that may confer specific biological activities.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

The biological activity of this compound is primarily influenced by its ability to interact with biological molecules through various mechanisms. The presence of the iodo group and the boron-containing dioxaborolane structure suggests potential applications in drug design and development.

- Enzyme Inhibition : The boron atom can form reversible covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Compounds containing boron have been shown to exhibit antimicrobial activity, which may extend to this compound.

- Anticancer Activity : The iodo group may enhance the compound's ability to induce apoptosis in cancer cells through various pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Property | Value |

|---|---|

| Molecular Weight | 355.20 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | 1.24 |

| Absorption | High |

| Bioavailability Score | 0.55 |

Study 1: Antitumor Activity

A study investigated the antitumor effects of related boron compounds in vitro. It was found that compounds with similar structures showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Study 2: Antimicrobial Efficacy

Research on antimicrobial properties indicated that boron-containing compounds exhibited activity against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell walls and interference with metabolic processes.

Study 3: Enzyme Interaction

In another study, the compound was tested for its ability to inhibit serine proteases. Results showed a dose-dependent inhibition pattern, suggesting potential as a therapeutic agent in diseases where these enzymes are implicated.

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for characterizing N-(4-Iodo-2-(dioxaborolan-2-yl)phenyl)pivalamide?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the pivalamide group (tert-butyl singlet at ~1.2 ppm in 1H NMR) and aromatic protons. The iodine substituent induces deshielding in adjacent protons, while the boronic ester’s methyl groups appear as a singlet (~1.3 ppm) .

- 11B NMR : A peak near 30 ppm confirms the intact boronic ester moiety .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~462.1 g/mol) and isotopic pattern due to iodine .

- IR Spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Step 1 : Start with 4-iodo-2-bromophenylamine. Introduce the pivalamide group via acylation with pivaloyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Step 2 : Miyaura borylation: React the intermediate with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF/KOAc at 80°C to install the boronic ester .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : The boronic ester reacts with aryl halides to form biaryl structures. The iodine substituent can act as a leaving group for subsequent functionalization (e.g., Ullmann coupling) .

- Directed C-H Activation : The pivalamide group may direct metal catalysts (e.g., Pd) for regioselective C-H functionalization .

Advanced Questions

Q. How does the iodine substituent influence reactivity compared to chloro/bromo analogs in cross-coupling reactions?

- Methodological Answer :

- Reactivity : Iodine’s lower C-X bond dissociation energy (~50 kcal/mol vs. ~70 kcal/mol for Cl) accelerates oxidative addition in Pd-catalyzed reactions. This allows milder conditions (e.g., 25–50°C vs. 80°C for Cl) .

- Challenges : Iodoarenes are prone to protodeiodination under basic conditions. Optimize base strength (e.g., use K₂CO₃ instead of Cs₂CO₃) and minimize reaction time .

Q. What strategies mitigate hydrolysis of the boronic ester during storage or reactions?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF). Use molecular sieves to absorb moisture .

- Reaction Conditions : Conduct couplings in degassed solvents with anhydrous salts (e.g., Na2SO4). Pre-activate the boronic ester with Lewis acids (e.g., BF3·OEt2) to stabilize the boron center .

Q. How does the pivalamide group affect electronic and steric properties in catalytic reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing pivalamide group reduces electron density on the aryl ring, potentially slowing electrophilic substitution but stabilizing Pd intermediates in cross-couplings .

- Steric Effects : The bulky tert-butyl group hinders ortho-substitution, directing reactions to para positions relative to the boronic ester .

Q. How to resolve contradictions in reported yields for Suzuki-Miyaura couplings using this compound?

- Methodological Answer :

- Variable Factors :

Catalyst Loading : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) at 1–5 mol% .

Ligand Effects : Bulky ligands (e.g., SPhos) improve stability of Pd intermediates with sterically hindered substrates .

Base Screening : Compare K3PO4, Na2CO3, and KOtBu in solvent systems (toluene/EtOH vs. DMF/H2O) .

- Troubleshooting : Monitor reaction progress via TLC or LC-MS to identify side reactions (e.g., protodeiodination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.